REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.[C:13]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[C:21]1([C:13]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[OH:20])[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 h under N2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir another 5 h at RT
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
WASH
|
Details
|
the residue was washed with petroleum ether
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=NC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |